molecular formula C17H19NO2S B6418245 4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide CAS No. 1091004-10-2

4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide

Cat. No.: B6418245
CAS No.: 1091004-10-2
M. Wt: 301.4 g/mol
InChI Key: RWMJXFAUIBWQDW-UHFFFAOYSA-N
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Description

4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide is a synthetic small molecule featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a phenyl group and a carboxamide moiety. The carboxamide nitrogen is further functionalized with a thiophen-2-ylmethyl group.

Properties

IUPAC Name

4-phenyl-N-(thiophen-2-ylmethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-16(18-13-15-7-4-12-21-15)17(8-10-20-11-9-17)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMJXFAUIBWQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The phenyl group may enhance the compound’s binding affinity to its targets, while the oxane ring can influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and inferred properties of the target compound and its analogs:

Compound Name (CAS Number) Molecular Formula Substituents on Oxane Carboxamide Group Substituent Molecular Weight Key Structural Differences Inferred Properties
Target : 4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide C₁₈H₁₉NO₂S Phenyl Thiophen-2-ylmethyl 313.41 Baseline for comparison High lipophilicity; potential for sulfur-mediated hydrophobic interactions
N-[(4-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide (877650-50-5, ) C₁₈H₂₁NO₃S Thiophen-2-yl 4-Methoxyphenylmethyl 331.43 Methoxy vs. thiophene substitution Enhanced solubility due to methoxy’s polarity; reduced membrane permeability
4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide (193021-88-4, ) C₁₉H₁₉ClNO₃S₂ Sulfanyl methyl + chlorophenoxy Hydroxy 432.94 Chlorophenoxy and sulfanyl groups Electron-withdrawing Cl may improve stability; sulfanyl enhances hydrogen bonding
N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide (877649-91-7, ) C₁₇H₁₉NO₃S Thiophen-2-yl 4-Methoxyphenyl 317.40 Carboxamide linked to methoxyphenyl (not thiophenmethyl) Altered spatial orientation; possible reduced target affinity
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(furan-2-yl)methyl]benzamide (1251689-49-2, ) C₁₉H₁₈N₂O₃S N/A (benzamide core) Furan-2-ylmethyl 354.42 Furan vs. thiophene substitution Reduced polarizability (O vs. S); lower π-π stacking potential

Key Observations

Substituent Electronic Effects: The thiophen-2-ylmethyl group in the target compound introduces sulfur’s polarizability, enhancing hydrophobic interactions compared to methoxy () or furan () substituents . Chlorophenoxy () and sulfanyl groups may improve metabolic stability and binding specificity through electron-withdrawing and hydrogen-bonding effects .

Positional Isomerism :

  • In , the methoxyphenyl is directly attached to the carboxamide, whereas the target’s thiophenmethyl group creates a distinct spatial arrangement. This difference could alter receptor-binding kinetics .

Heterocycle Comparisons :

  • Thiophene (target) vs. furan (): Sulfur’s larger atomic radius and lower electronegativity enhance thiophene’s aromatic stabilization and interaction with hydrophobic pockets .

Implications for Drug Design

  • Lipophilicity : The target’s phenyl and thiophene groups suggest superior membrane penetration compared to polar analogs (e.g., ’s methoxy derivative).
  • Synthetic Accessibility : Compounds like those in and are commercially available (e.g., $8–10/g for ), indicating feasible scalability .
  • Structural Characterization : Tools like SHELX () are critical for resolving crystallographic data, enabling precise conformational analysis .

Biological Activity

4-Phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse scientific literature.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H19NO2S
  • Molecular Weight : 301.4033 g/mol
  • CAS Number : 1091004-10-2

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of thiophene and phenyl groups have been shown to possess antibacterial properties against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus5 µg/mL
4-Phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamideTBDTBD

Note: TBD indicates that specific data for this compound is still being researched.

The exact MIC values for 4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide are currently under investigation, but preliminary studies suggest it may exhibit comparable efficacy to known antibiotics.

Anticancer Activity

The anticancer potential of compounds similar to 4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide has been explored in various studies. The incorporation of thiophene and phenyl moieties has been associated with the inhibition of tumor cell proliferation.

Case Study:
In a study by Saraswat et al., a series of thiophene derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth, suggesting that modifications to the thiophene structure could enhance anticancer activity .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

Synthesis and Structural Analysis

The synthesis of 4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide typically involves multi-step organic reactions starting from basic precursors. The synthetic pathway may include:

  • Formation of the oxane ring.
  • Introduction of the thiophene moiety via nucleophilic substitution.
  • Final carboxamide formation through acylation reactions.

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